4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID
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Overview
Description
4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxycarbonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenylboronic acid
- Methoxycarbonyl derivatives
- Benzoic acid derivatives
Uniqueness
4-{[(3Z)-1-(4-FLUOROPHENYL)-4-(METHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H16FNO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[(Z)-[1-(4-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H16FNO5/c1-12-18(21(27)28-2)17(11-13-3-5-14(6-4-13)20(25)26)19(24)23(12)16-9-7-15(22)8-10-16/h3-11H,1-2H3,(H,25,26)/b17-11- |
InChI Key |
SQBHNUUENMVFIU-BOPFTXTBSA-N |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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